4-[2-(3-Chlorophenoxy)acetamido]benzamide
Description
4-[2-(3-Chlorophenoxy)acetamido]benzamide is a benzamide derivative characterized by a 3-chlorophenoxyacetamido substituent attached to the benzamide core. This compound shares structural similarities with pharmacologically active benzamides, which are often explored for kinase inhibition (e.g., VEGFR-2) or apoptosis induction . Its molecular formula is C₁₅H₁₂ClN₂O₃, with a molecular weight of 316.72 g/mol.
Properties
IUPAC Name |
4-[[2-(3-chlorophenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-2-1-3-13(8-11)21-9-14(19)18-12-6-4-10(5-7-12)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTAEUXSAIIIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Chlorophenoxy)acetamido]benzamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-chlorophenoxyacetic acid: This is achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 3-chlorophenoxyacetyl chloride: The 3-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Acylation of 4-aminobenzamide: The 3-chlorophenoxyacetyl chloride is reacted with 4-aminobenzamide in the presence of a base like pyridine to form 4-[2-(3-chlorophenoxy)acetamido]benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Chlorophenoxy)acetamido]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 3-chlorophenoxyacetic acid and 4-aminobenzamide.
Oxidation and Reduction: Formation of oxidized or reduced derivatives, depending on the specific reaction conditions.
Scientific Research Applications
4-[2-(3-Chlorophenoxy)acetamido]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(3-Chlorophenoxy)acetamido]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain ion channels, such as TMEM206, by binding to specific sites on the protein and blocking ion conduction. This inhibition can affect various cellular processes, including cell volume regulation and signal transduction pathways.
Comparison with Similar Compounds
Substituent Effects and Functional Group Variations
The target compound differs from analogs in the nature and position of substituents:
- Chlorine Position: The 3-chlorophenoxy group contrasts with 4-chlorophenyl derivatives (e.g., 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide), where para-substitution may alter steric interactions and metabolic stability .
- Electron-Withdrawing Groups : Compared to sulfonyl chloride derivatives (e.g., 4-Acetamido-3-chlorobenzenesulfonyl chloride, CAS 90071-24-0), the target compound’s benzamide and acetamido groups favor hydrogen bonding over electrophilic reactivity .
Spectroscopic Data Comparison
Key spectral features of analogous compounds are summarized below:
Notes:
- The target compound’s IR carbonyl stretch aligns with benzamide derivatives (~1680 cm⁻¹).
- Aromatic proton shifts in ¹H NMR are influenced by the electron-withdrawing 3-chloro group, causing downfield shifts compared to methyl-substituted analogs (e.g., 8f in ) .
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